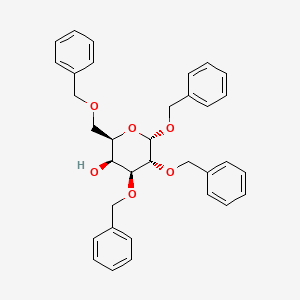

Benzyl 2,3,6-tri-O-benzyl-alpha-D-galactopyranoside

Description

Benzyl 2,3,6-Tri-O-benzyl-α-D-galactopyranoside is a protected galactose derivative extensively used in carbohydrate chemistry as a synthetic intermediate. Its structure features benzyl groups at the 2-, 3-, and 6-hydroxyl positions, leaving the 4-hydroxyl free for further functionalization. The α-anomeric configuration distinguishes it from β-anomers, influencing its reactivity in glycosylation reactions. This compound serves as a critical building block for synthesizing complex oligosaccharides and glycoconjugates, leveraging the stability of benzyl ethers under acidic conditions and their removal via hydrogenolysis .

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-31-30(25-36-21-26-13-5-1-6-14-26)40-34(39-24-29-19-11-4-12-20-29)33(38-23-28-17-9-3-10-18-28)32(31)37-22-27-15-7-2-8-16-27/h1-20,30-35H,21-25H2/t30-,31+,32+,33-,34+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZRJGYIUDQFSY-YODGASFJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628742 | |

| Record name | Benzyl 2,3,6-tri-O-benzyl-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53929-38-7 | |

| Record name | Benzyl 2,3,6-tri-O-benzyl-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,3,6-tri-O-benzyl-alpha-D-galactopyranoside typically involves the protection of the hydroxyl groups of galactose with benzyl groups. One common method starts with the selective protection of the hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of Benzyl 2,3,6-tri-O-benzyl-alpha-D-galactopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,3,6-tri-O-benzyl-alpha-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in methanol or ethanol are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl aldehyde or benzoic acid, while reduction can produce benzyl alcohol or toluene .

Scientific Research Applications

Benzyl 2,3,6-tri-O-benzyl-alpha-D-galactopyranoside has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.

Biology: The compound is used in studies of carbohydrate-protein interactions and as a substrate in enzymatic reactions.

Mechanism of Action

The mechanism of action of Benzyl 2,3,6-tri-O-benzyl-alpha-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl groups enhance the compound’s stability and facilitate its binding to target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

A comparative analysis of benzyl 2,3,6-tri-O-benzyl-α-D-galactopyranoside and related compounds is presented below, focusing on molecular properties, protective groups, and applications.

Table 1: Structural and Functional Comparison

Research Findings and Challenges

- Synthetic Challenges: Benzyl 2,3,6-tri-O-benzyl-α-D-galactopyranoside’s synthesis requires precise benzylation steps (e.g., ), while competing compounds like benzoyl-protected analogs () demand milder deprotection conditions .

- Contradictions in Stability : While benzyl ethers are generally stable, highlights that triflate derivatives are highly reactive, posing handling challenges .

- Biomedical Limitations: Despite promising applications, compounds like Benzyl 4-O-(2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl)-... () face scalability issues due to their high molecular weight (~1077 Da) .

Biological Activity

Benzyl 2,3,6-tri-O-benzyl-alpha-D-galactopyranoside is a benzylated carbohydrate derivative of galactose, characterized by the presence of benzyl groups at the 2, 3, and 6 positions of the galactopyranoside ring. This compound plays a significant role in carbohydrate chemistry and biological research due to its stability and reactivity.

The biological activity of Benzyl 2,3,6-tri-O-benzyl-alpha-D-galactopyranoside is primarily attributed to its interactions with proteins and enzymes. The benzyl groups enhance the compound's stability and facilitate binding to specific molecular targets. This interaction can modulate enzyme activity or receptor function, leading to various biological effects, including potential therapeutic applications in cancer and infectious diseases.

Applications in Research

- Carbohydrate-Protein Interactions : The compound is extensively used in studies investigating carbohydrate-protein interactions. It serves as a substrate in enzymatic reactions, helping researchers understand how carbohydrates influence biological processes.

- Enzymatic Reactions : Benzyl 2,3,6-tri-O-benzyl-alpha-D-galactopyranoside acts as a substrate for various glycosidases and other enzymes, allowing for the study of enzyme kinetics and mechanisms.

- Drug Development : Due to its structural properties, this compound is explored for its potential in drug development, particularly in creating glycosides that can serve as therapeutic agents against diseases like cancer .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to Benzyl 2,3,6-tri-O-benzyl-alpha-D-galactopyranoside. For instance, derivatives exhibiting structural similarities have shown significant anticancer activity against various cell lines:

- Compound 5x demonstrated remarkable efficacy against leukemia and breast cancer cell lines while maintaining a non-cytotoxic profile .

Antimicrobial Properties

Research has also indicated that derivatives of this compound exhibit antimicrobial properties. A comparative study found that certain synthesized derivatives showed high growth inhibition percentages against both Gram-positive and Gram-negative bacteria as well as fungal pathogens .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Carbohydrate-Protein Interactions | Used as a substrate in enzymatic studies to understand binding mechanisms. |

| Anticancer Potential | Demonstrated effectiveness against leukemia and breast cancer cell lines with non-cytotoxicity. |

| Antimicrobial Activity | Exhibited growth inhibition against various bacterial strains and fungi. |

Q & A

Q. What computational tools predict the reactivity of this compound in glycosylation reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.